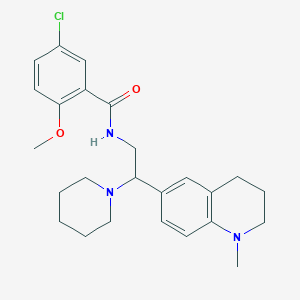![molecular formula C9H7BrClN5O B2874826 N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide CAS No. 2411292-27-6](/img/structure/B2874826.png)
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is expressed in sensory neurons and plays a crucial role in nociception, thermoregulation, and inflammation. BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes.
Mecanismo De Acción
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide acts as a competitive antagonist of TRPV1, binding to the channel pore and blocking the influx of cations. It has been shown to inhibit the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons. N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has a higher affinity for the desensitized state of TRPV1, suggesting that it may have a greater effect on the desensitization of the channel.
Biochemical and physiological effects:
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been shown to inhibit TRPV1-mediated responses in various animal models. In rats, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been shown to reduce capsaicin-induced pain and thermal hyperalgesia. In mice, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been shown to reduce inflammation and nociception induced by TRPV1 agonists. N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has also been shown to inhibit TRPV1-mediated insulin secretion in pancreatic beta cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide is a potent and selective antagonist of TRPV1, making it a valuable tool for investigating the role of TRPV1 in various physiological and pathological processes. However, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has some limitations in lab experiments. It has been reported to have some off-target effects on other ion channels, such as TRPM8 and TRPA1. In addition, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has poor solubility in aqueous solutions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide in scientific research. One direction is to investigate the role of TRPV1 in cancer progression and metastasis. TRPV1 has been shown to be upregulated in various types of cancer, and its activation has been linked to tumor growth and invasion. N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide may be used to inhibit TRPV1-mediated signaling in cancer cells and to investigate its potential as a therapeutic target for cancer. Another direction is to investigate the role of TRPV1 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. TRPV1 has been shown to be involved in neuroinflammation and neuronal cell death, and N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide may be used to inhibit TRPV1-mediated responses in these diseases. Finally, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide may be used as a tool to investigate the pharmacology and structure-function relationship of TRPV1, which may lead to the development of more potent and selective TRPV1 antagonists for therapeutic use.
Métodos De Síntesis
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide can be synthesized by reacting 4-bromo-2-nitroaniline with sodium azide to form 4-bromo-2-azidoaniline, which is then reacted with chloroacetyl chloride to form N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide. The synthesis of N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been well-documented in the literature, and various modifications of the synthesis method have been reported.
Aplicaciones Científicas De Investigación
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been extensively used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. It has been shown to inhibit TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced pain, thermal hyperalgesia, and inflammation. N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has also been used to study the role of TRPV1 in cancer, diabetes, and cardiovascular diseases. In addition, N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide has been used as a tool to investigate the pharmacology and structure-function relationship of TRPV1.
Propiedades
IUPAC Name |
N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN5O/c10-5-1-2-7(12-8(17)4-11)6(3-5)9-13-15-16-14-9/h1-3H,4H2,(H,12,17)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCGLGDTZRASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2874746.png)

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)

![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2874753.png)
![1-[(2-Chloropyridin-3-yl)sulfonyl]acetone](/img/structure/B2874755.png)
![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)
![Methyl 3-nitro-4-{4-[2-(3-nitrophenyl)-2-oxoethyl]piperazino}benzenecarboxylate](/img/structure/B2874758.png)

![4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2874760.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)
![Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2874764.png)